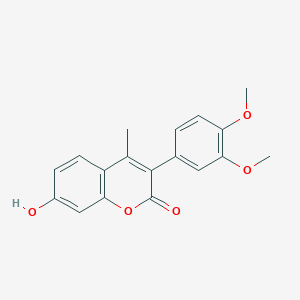

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a substituted coumarin derivative characterized by:

- 3,4-Dimethoxyphenyl group at position 3, contributing to electron-donating effects and enhanced lipophilicity.

- Hydroxy group at position 7, a key moiety for antioxidant and radical scavenging activities.

- Methyl group at position 4, influencing steric interactions and metabolic stability .

Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10-13-6-5-12(19)9-15(13)23-18(20)17(10)11-4-7-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGVQGLSKSEDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 7-keto derivatives.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

This compound is a synthetic organic compound belonging to the class of chromen-2-ones. It features a chromen-2-one core structure with substitutions at the 3, 4, and 7 positions. Specifically, it has a 3,4-dimethoxyphenyl group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position.

IUPAC Name: 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

CAS Number: 548764-47-2

Scientific Applications

This compound has several scientific research applications:

- Chemistry Used as a building block for synthesizing complex molecules.

- Biology Studied for potential biological activities, including antioxidant and anti-inflammatory properties.

- Medicine Investigated for potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.

- Industry Utilized in developing new materials with specific properties.

This compound, a coumarin derivative, has demonstrated diverse biological activities.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties across various cancer cell lines. Studies have demonstrated cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), contributing to cell cycle arrest in the G0/G1 phase.

2. Anti-inflammatory Activity

Coumarins, including this compound, have anti-inflammatory effects and can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Key findings include the reduction of pro-inflammatory cytokines and the inhibition of cyclooxygenase (COX) enzymes.

3. Antioxidant Properties

The compound scavenges free radicals and protects cells from oxidative stress, which is implicated in numerous chronic diseases. The biological activities of this compound can be attributed to several mechanisms, including mitochondrial pathway induction, cell cycle arrest, and the inhibition of enzymatic activity.

- A study on HepG-2 cells demonstrated that treatment with the compound resulted in a significant increase in apoptosis markers and a decrease in cell viability.

- Another investigation into its anti-inflammatory properties showed that it effectively reduced swelling in animal models of arthritis, indicating its potential therapeutic application.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with target proteins, influencing their activity. Additionally, the methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The biological and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Hydroxy groups improve water solubility, while methoxy and chloro substituents increase lipophilicity. highlights coumarins with hydroxy and methoxy groups as having optimal bioavailability .

- Synthesis : The target compound can be synthesized via Pechmann or Kostanecki–Robinson reactions, similar to 7-hydroxy-4-methylcoumarin derivatives (e.g., ethylchloroacetate coupling in ) .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Drug Likeness : Compounds with hydroxy and methoxy groups (e.g., the target compound) exhibit favorable solubility (LogP ~2–3) and bioavailability scores (0.55–0.56) .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 312.32 g/mol

- CAS Number : 720674-26-0

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For instance, studies have demonstrated its cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The following table summarizes the IC values observed in different studies:

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which contribute to cell cycle arrest in the G0/G1 phase .

2. Anti-inflammatory Activity

Coumarins, including this compound, have been noted for their anti-inflammatory effects. They inhibit various inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Key Findings :

- Reduction of pro-inflammatory cytokines.

- Inhibition of cyclooxygenase (COX) enzymes.

3. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. It scavenges free radicals and protects cells from oxidative stress, which is implicated in numerous chronic diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Mitochondrial Pathway Induction : Triggers apoptosis via mitochondrial dysfunction.

- Cell Cycle Arrest : Causes accumulation of cells in specific phases, particularly G0/G1.

- Inhibition of Enzymatic Activity : Modulates the activity of enzymes involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the compound's efficacy:

- A study on HepG-2 cells demonstrated that treatment with the compound resulted in a significant increase in apoptosis markers and a decrease in cell viability .

- Another investigation into its anti-inflammatory properties showed that it effectively reduced swelling in animal models of arthritis, indicating its potential therapeutic application .

Q & A

Q. What are the optimized synthetic routes for 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, and how can reaction conditions enhance yield and purity?

Methodological Answer: Synthesis typically involves Pechmann or Kostanecki-Robinson condensation, modified for substituent compatibility. For example, 7-hydroxy-4-methylcoumarin derivatives are synthesized via acid-catalyzed cyclization of resorcinol with β-keto esters. Key parameters include:

- Catalyst choice : Concentrated H₂SO₄ or HCl for cyclization .

- Temperature control : 80–100°C to avoid side reactions (e.g., demethylation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Table 1: Synthesis Optimization

| Starting Materials | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Resorcinol + Ethyl acetoacetate | H₂SO₄ | 80 | 68 | >95% | |

| 3,4-Dimethoxyphenyl precursor | HCl | 100 | 72 | 93% |

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this coumarin derivative?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- 7-hydroxy group : Downfield singlet at δ 10–12 ppm (DMSO-d₆) .

- Methoxy groups : Singlets at δ 3.8–4.0 ppm (C-3,4-OCH₃) .

- Chromen-2-one carbonyl : ¹³C signal at ~160–165 ppm .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, hydroxy groups) influence the bioactivity of this compound, and what contradictions exist in structure-activity relationship (SAR) studies?

Methodological Answer: Substituent positioning alters electronic properties and binding affinity. For example:

- 3,4-Dimethoxyphenyl group : Enhances lipophilicity, improving membrane permeability but may reduce solubility .

- 7-Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., enzymes) .

Contradictions in SAR :

- Some studies report 3,4-dimethoxy groups enhance cytotoxicity , while others suggest monomethoxy analogs show higher antibacterial activity due to reduced steric hindrance .

- Resolution : Use computational docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., topoisomerase II) .

Q. What crystallographic strategies (e.g., SHELX, twin refinement) resolve disorder in the crystal structure of this compound?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, 100K) .

- Refinement in SHELXL :

-

Twinning : Apply TWIN/BASF commands for non-merohedral twinning .

-

Disordered moieties : Use PART/SUMP constraints for methoxy groups .

- Validation : Check R-factor convergence (R₁ < 0.05) and electron density maps (e.g., omit maps for hydroxy groups) .

Table 2: Crystallographic Data

Space Group a (Å) b (Å) c (Å) R-factor (%) Reference P1 9.04 9.62 11.03 4.8

Q. How can conflicting bioassay data (e.g., cytotoxicity vs. antibacterial activity) be reconciled through experimental design?

Methodological Answer:

- Dose-Response Curves : Test across concentrations (1–100 μM) to identify IC₅₀/EC₅₀ discrepancies .

- Cell Line Specificity : Compare activity in cancer (e.g., MCF-7) vs. bacterial models (e.g., S. aureus) .

- Mechanistic Studies : Use fluorescence anisotropy to assess DNA intercalation or β-galactosidase assays for enzyme inhibition .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.